

An In-depth Technical Guide to the Structural and Functional Analysis of Basifungin

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Compound of Interest		
Compound Name:	Basifungin	
Cat. No.:	B1667757	Get Quote

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Abstract

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antibiotic with potent antifungal properties. Its unique structure and specific mechanism of action make it a subject of significant interest in the development of novel antifungal therapeutics. This document provides a comprehensive technical overview of the structural and functional analysis of **Basifungin**, including detailed experimental protocols and data presented for clarity and comparison. The core of its antifungal activity lies in the inhibition of inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway, which is absent in mammals, presenting an attractive target for selective toxicity.

Structural Analysis

Basifungin is a cyclic depsipeptide, meaning its structure contains both peptide and ester bonds. It is composed of eight α -amino acids and one α -hydroxy acid. The precise arrangement and composition of these residues are critical for its biological activity.

Molecular Composition and Physicochemical Properties

The structural formula of **Basifungin** (Aureobasidin A) is C₆₀H₉₂N₈O₁₁. Key physicochemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C60H92N8O11	[1]
Molecular Weight	1101.4 g/mol	[1]
Appearance	Light-yellow hygroscopic powder	[2]
Solubility	Soluble in ethanol and methanol; Insoluble in water	[3]

Structural Elucidation Methodologies

The determination of **Basifungin**'s complex cyclic structure has been accomplished through a combination of chemical degradation and advanced spectroscopic techniques.

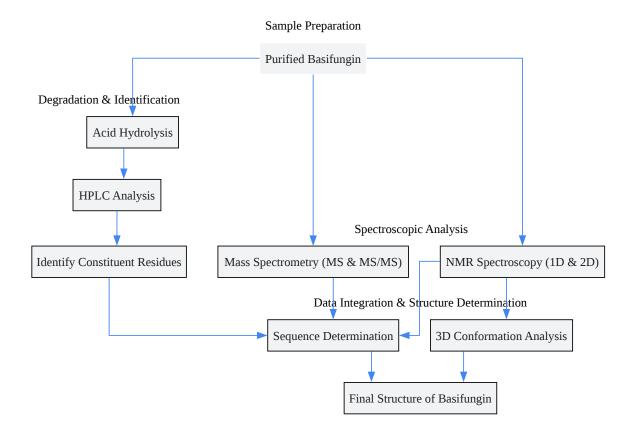
- Acid Hydrolysis:
 - Basifungin is hydrolyzed using 6N HCl at 110°C for 24 hours to break the peptide and ester bonds, yielding its constituent amino and hydroxy acids.
 - The resulting hydrolysate is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and identify the individual components by comparing their retention times with known standards.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A purified sample of **Basifungin** is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
 - 1D NMR (¹H and ¹³C): Initial spectra are acquired to identify the types of protons and carbons present in the molecule.
 - 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY): A suite of 2D NMR experiments is performed to establish connectivity between atoms.
 - COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.



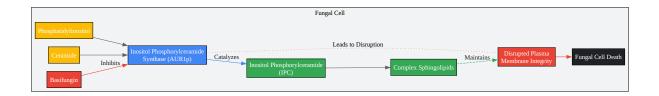
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for sequencing the residues.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame
 Overhauser Effect Spectroscopy): Provides through-space correlations between protons
 that are close in proximity, which is essential for determining the three-dimensional
 structure and the sequence of the cyclic peptide.[4]
- Mass Spectrometry (MS):
 - FAB-MS (Fast Atom Bombardment Mass Spectrometry) or ESI-MS (Electrospray Ionization Mass Spectrometry): Used to determine the molecular weight of the intact molecule and its fragments.
 - Tandem MS (MS/MS or MSⁿ): The parent ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern, particularly of b- and y-type ions, provides information about the sequence of the amino and hydroxy acids. For cyclic peptides, multistage MS (MSⁿ) is often employed to generate linear fragments for sequencing.

Structural Elucidation Workflow

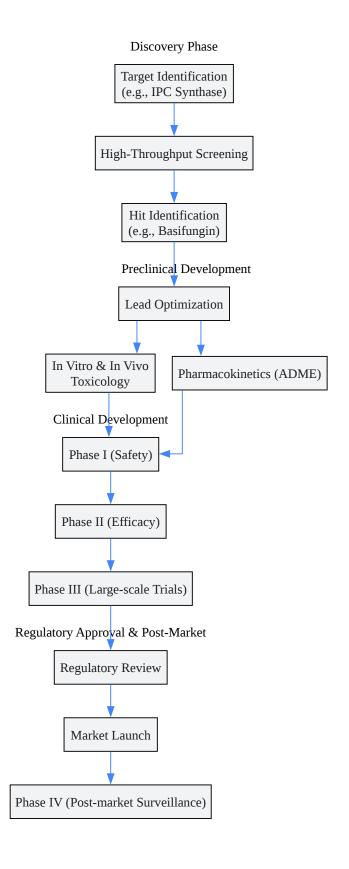












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